molecular formula C13H11BrClN7O4 B2445646 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide CAS No. 450346-11-9

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide

Cat. No. B2445646
CAS RN: 450346-11-9
M. Wt: 444.63
InChI Key: YKDZUSHHAUEXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C13H11BrClN7O4 and its molecular weight is 444.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidinediones

Pyrimidines can be used in the synthesis of pyrimidinediones . This process has been successfully applied to the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones in high to excellent yields within 2–3 hours .

Precursors for 8-Substituted Xanthines

Pyrimidines can serve as precursors for 8-substituted xanthines . This is achieved by condensation of 5,6-diaminouracil derivatives and various carboxylic acids .

Biologically Active Compounds

Indole derivatives, which can be synthesized from pyrimidines, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacologically Active Decorated Diazines

Pyrimidines can be used in the synthesis of pharmacologically active decorated diazines . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Aromatic Nucleophilic Substitution Reactions

Pyrimidines can undergo aromatic nucleophilic substitution reactions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Drug Synthesis

Pyrimidines are used in the synthesis of various drugs . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-5-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN7O4/c14-6-1-2-8(15)7(3-6)13(24)17-4-9(23)20-21-12-10(22(25)26)11(16)18-5-19-12/h1-3,5H,4H2,(H,17,24)(H,20,23)(H3,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZUSHHAUEXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide

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